molecular formula C13H13N3O3 B1636521 N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine

N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine

Cat. No.: B1636521
M. Wt: 259.26 g/mol
InChI Key: PAXRIVFOZGFVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a nitro group at the 5-position and an amine group at the 2-position, which is further substituted with a 4-methoxybenzyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine typically involves a multi-step processThe nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Finally, the substitution with the 4-methoxybenzyl group can be accomplished via a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.

    Substitution: Sodium hydroxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N-(4-methoxybenzyl)-5-aminopyridin-2-amine.

    Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and other interactions with target proteins, influencing their function and activity . The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine can be compared with other similar compounds, such as:

    N-(4-methoxybenzyl)-5-aminopyridin-2-amine: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(4-methoxybenzyl)-3-nitropyridin-2-amine: The position of the nitro group is different, which can influence the compound’s chemical properties and interactions.

    N-(4-methoxybenzyl)-5-nitroaniline: Contains an aniline ring instead of a pyridine ring, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O3/c1-19-12-5-2-10(3-6-12)8-14-13-7-4-11(9-15-13)16(17)18/h2-7,9H,8H2,1H3,(H,14,15)

InChI Key

PAXRIVFOZGFVNV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]

solubility

3 [ug/mL]

Origin of Product

United States

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